Cas no 2228504-91-2 (2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid)
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid
- EN300-1860387
- 2228504-91-2
-
- Inchi: 1S/C13H14N2O2/c1-9(13(16)17)7-11-8-14-15-12(11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15)(H,16,17)
- InChI Key: UZZYZZWKHQNQMB-UHFFFAOYSA-N
- SMILES: OC(C(C)CC1C=NNC=1C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 230.105527694g/mol
- Monoisotopic Mass: 230.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 66Ų
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1860387-0.05g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1860387-0.1g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1860387-0.25g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1860387-0.5g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1860387-1.0g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1860387-2.5g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1860387-5.0g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1860387-10.0g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1860387-1g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1860387-5g |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid |
2228504-91-2 | 5g |
$3396.0 | 2023-09-18 |
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid
Introduction to 2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid (CAS No. 2228504-91-2)
2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228504-91-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural framework of this molecule incorporates a methyl-substituted propanoic acid moiety linked to a phenyl-substituted pyrazole ring, making it a structurally complex and intriguing candidate for further investigation.
The pyrazole core in 2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid is a heterocyclic aromatic compound that has been extensively studied for its pharmacological properties. Pyrazoles exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The presence of the phenyl group at the 3-position of the pyrazole ring in this compound enhances its potential bioactivity by introducing additional electronic and steric effects that can influence its interaction with biological targets.
The methyl-substituted propanoic acid side chain in 2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid contributes to the molecule's overall solubility and metabolic stability, which are critical factors in drug design. This side chain can also serve as a point for further chemical modification, allowing researchers to tailor the compound's properties for specific therapeutic applications. The combination of these structural elements makes 2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid a promising scaffold for the development of novel pharmaceutical agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like 2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid with greater accuracy. These tools have been instrumental in identifying potential lead compounds for drug discovery programs. For instance, studies have shown that pyrazole derivatives can interact with various enzymes and receptors involved in disease pathways, making them attractive candidates for therapeutic intervention.
In the realm of medicinal chemistry, 2-methyl-3-(3-phenyl-1H-pyrazol-4-yl)propanoic acid has been explored as a potential intermediate in the synthesis of more complex molecules with enhanced pharmacological properties. The pyrazole ring can be further functionalized to introduce additional pharmacophores, while the propanoic acid moiety can be used to link other therapeutic units together. This flexibility makes 2-methyl-3-(3-phenyl-1H-pyrazol-4-yll)propanoic acid a versatile building block in drug design.
One of the most exciting areas of research involving 2-methyl-*3-(3-phenyl-1H-pyrazol-4-yI)propanoic acid* is its potential application in oncology. Pyrazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival. For example, studies have demonstrated that certain pyrazole compounds can block the activity of kinases, which are often overexpressed in cancer cells and contribute to tumor growth. The structural features of 2-methyl-*3-(3-phenyl-1H-pyrazol-4-yI))* make it a promising candidate for further investigation as an anticancer agent.
The synthesis of
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